molecular formula C17H17Cl2N3O2S B2377262 (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid CAS No. 326013-85-8

(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid

Cat. No.: B2377262
CAS No.: 326013-85-8
M. Wt: 398.3
InChI Key: UEMMDKTYLUSKPD-UHFFFAOYSA-N
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Description

(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid is a useful research compound. Its molecular formula is C17H17Cl2N3O2S and its molecular weight is 398.3. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Studies have highlighted the use of related compounds in chemical synthesis, demonstrating their utility in creating a variety of chemical structures with potential biological activity. For example, the reaction of dichloramine-B in a non-aqueous medium has been explored for the estimation of various chemicals, suggesting a potential application in analytical chemistry (Yathirajan, Mahadevappa, & Rangaswamy, 1980). Similarly, the synthesis and characterization of novel hydrazone-based compounds reveal their antioxidative and antimutagenic activities, indicating potential applications in developing therapeutics (Giziroğlu, Sarikurkcu, & Sarac, 2015).

Potential Biological Activities

Research into compounds with structural similarities has led to the discovery of various biological activities. For instance, the synthesis and antimicrobial evaluation of pyrazole derivatives have demonstrated the ability to inhibit microbial growth, suggesting potential antimicrobial applications (Sharshira & Hamada, 2012). Additionally, the synthesis of formazans from Mannich base derivatives as antimicrobial agents underscores the potential for developing new antimicrobial drugs (Sah, Bidawat, Seth, & Gharu, 2014).

Development of New Compounds

The creation of new compounds with specific functionalities is a key application area. Studies have focused on the synthesis of derivatives with expected biological activity, such as antimicrobial and antifungal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). This research paves the way for the development of new therapeutic agents with tailored biological activities.

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(2,3-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S/c1-10-4-3-5-14(11(10)2)20-17(25)22-21-16(23)9-24-15-7-6-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMMDKTYLUSKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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